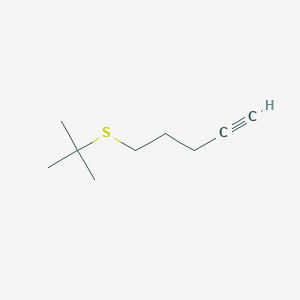

5-(tert-Butylsulfanyl)pent-1-yne

CAS No.: 79496-58-5

Cat. No.: VC19335326

Molecular Formula: C9H16S

Molecular Weight: 156.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79496-58-5 |

|---|---|

| Molecular Formula | C9H16S |

| Molecular Weight | 156.29 g/mol |

| IUPAC Name | 5-tert-butylsulfanylpent-1-yne |

| Standard InChI | InChI=1S/C9H16S/c1-5-6-7-8-10-9(2,3)4/h1H,6-8H2,2-4H3 |

| Standard InChI Key | SGUIFXGXOLWHSP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)SCCCC#C |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The IUPAC name for this compound is tert-butyl-dimethyl-pent-4-ynoxysilane, reflecting its branched silyl ether group at the fifth carbon of a pent-1-yne chain . Its structure (Fig. 1) comprises:

-

A terminal alkyne (-C≡CH) at position 1

-

A four-carbon spacer chain (positions 2–5)

-

A TBDMS group (-OSi(CH₃)₂C(CH₃)₃) at position 5

Table 1: Key Identifiers of 5-(t-Butyldimethylsilyloxy)pent-1-yne

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 61362-77-4 | PubChem |

| SMILES | CC(C)(C)Si(C)OCCCC#C | PubChem |

| InChIKey | FZRCJGZEADULEQ-UHFFFAOYSA-N | PubChem |

| Exact Mass | 198.143991855 Da | PubChem |

Spectroscopic and Physicochemical Properties

The compound exhibits:

-

IR Spectroscopy: Strong absorption at 2120 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (Si-C stretch) .

-

NMR Data:

Synthetic Methodologies

Direct Silylation of Pent-4-yn-1-ol

The most common synthesis involves silyl protection of pent-4-yn-1-ol under anhydrous conditions :

-

Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, dimethylformamide (DMF)

-

Mechanism: Nucleophilic substitution at the hydroxyl oxygen

-

Yield: 85–92% after silica gel chromatography

Equation 1:

Alternative Routes via Grignard Reagents

For higher scalability, a three-step sequence is employed:

-

Propargyl bromide + magnesium → propargylmagnesium bromide

-

Reaction with ethylene oxide → pent-4-yn-1-ol

Applications in Organic Synthesis

Transition Metal-Catalyzed Couplings

The terminal alkyne participates in:

-

Sonogashira Coupling: Forms carbon-carbon bonds with aryl/vinyl halides (Pd/Cu catalysis) .

-

Click Chemistry: Azide-alkyne cycloadditions for triazole formation (CuAAC) .

Protective Group Strategies

The TBDMS group:

-

Stabilizes alcohols against oxidation/nucleophiles

-

Enables orthogonal deprotection using fluoride sources (e.g., TBAF)

Table 2: Comparative Stability of Silyl Ethers

| Silyl Group | Stability (pH) | Deprotection Reagent |

|---|---|---|

| TBDMS | 2–12 | TBAF, HF-pyridine |

| TMS | 4–10 | K₂CO₃/MeOH |

Future Research Directions

Catalytic Asymmetric Modifications

Developing enantioselective silylation methods could enable access to chiral building blocks for pharmaceutical synthesis .

Silicon-Based Functional Materials

Incorporating this compound into polysiloxane networks may yield advanced materials with tunable mechanical/thermal properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume